molecular formula C20H23FN4O3S B2685860 Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate CAS No. 898345-18-1

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate

Cat. No.: B2685860
CAS No.: 898345-18-1
M. Wt: 418.49
InChI Key: UCUPWFOOLZWHNP-UHFFFAOYSA-N
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Description

Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate is a complex organic compound featuring a unique combination of functional groups. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of thiazole, triazole, and piperidine rings, along with a fluorophenyl group, contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate typically involves multi-step organic synthesis. A common synthetic route includes:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.

    Construction of the Triazole Ring: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling Reactions: The thiazole and triazole rings are then coupled with a fluorophenyl group using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

    Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions, often involving piperidine derivatives and suitable electrophiles.

    Esterification: Finally, the carboxylate ester is formed through esterification reactions using methanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalytic systems, and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the thiazole ring can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of palladium on carbon.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Catalysts: Palladium catalysts for coupling reactions, acid catalysts for esterification.

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can have different biological or chemical properties.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, the compound has potential applications as a pharmacophore in drug design. Its multiple functional groups can interact with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound could be explored for their potential as anti-inflammatory, antimicrobial, or anticancer agents. The presence of the fluorophenyl group is particularly interesting due to its known effects on biological activity.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or chemical resistance.

Mechanism of Action

The mechanism of action of Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, the fluorophenyl group can enhance binding affinity to certain proteins, while the thiazole and triazole rings can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-chlorophenyl)methyl)piperidine-4-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

    Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-bromophenyl)methyl)piperidine-4-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-fluorophenyl)methyl)piperidine-4-carboxylate makes it unique compared to its analogs with different halogen substitutions. Fluorine atoms can significantly influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its pharmacological properties.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

methyl 1-[(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-(4-fluorophenyl)methyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O3S/c1-3-15-22-20-25(23-15)18(26)17(29-20)16(12-4-6-14(21)7-5-12)24-10-8-13(9-11-24)19(27)28-2/h4-7,13,16,26H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCUPWFOOLZWHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCC(CC4)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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